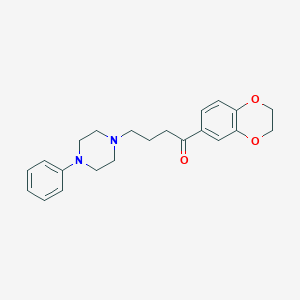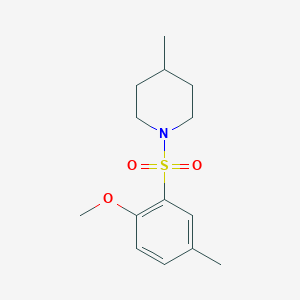
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine, also known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMMP belongs to the class of piperidine derivatives, and its chemical structure is shown below:
Mécanisme D'action
The exact mechanism of action of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine is not fully understood. However, studies have suggested that 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in cell cycle progression and inducing apoptosis in cancer cells. 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has also been shown to inhibit the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine can inhibit the activity of certain enzymes involved in cell cycle progression and induce apoptosis in cancer cells. 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has also been shown to inhibit the expression of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. In vivo studies have shown that 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine can inhibit tumor growth and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine in lab experiments is its potential therapeutic applications in various diseases, particularly cancer and inflammatory diseases. 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has been shown to have potent anti-cancer and anti-inflammatory properties, which make it a potential candidate for the development of new drugs. However, one of the major limitations of using 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for research on 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine. One area of research is the development of new formulations of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine that can improve its solubility and bioavailability. Another area of research is the identification of the exact mechanism of action of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine, which may provide insights into its potential therapeutic applications. Additionally, further studies are needed to assess the safety and efficacy of 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine in humans, which may pave the way for its clinical use in the future.
Méthodes De Synthèse
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine can be synthesized through a multistep process that involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as sodium hydroxide. The resulting product is then further processed to obtain 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine in its pure form.
Applications De Recherche Scientifique
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its role as a potential anti-cancer agent. Studies have shown that 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine can inhibit the growth of cancer cells by inducing apoptosis and blocking the cell cycle progression. 1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine has also been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
Nom du produit |
1-(2-Methoxy-5-methyl-benzenesulfonyl)-4-methyl-piperidine |
|---|---|
Formule moléculaire |
C14H21NO3S |
Poids moléculaire |
283.39 g/mol |
Nom IUPAC |
1-(2-methoxy-5-methylphenyl)sulfonyl-4-methylpiperidine |
InChI |
InChI=1S/C14H21NO3S/c1-11-6-8-15(9-7-11)19(16,17)14-10-12(2)4-5-13(14)18-3/h4-5,10-11H,6-9H2,1-3H3 |
Clé InChI |
OZDMKLZMIGVQLR-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)OC |
SMILES canonique |
CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



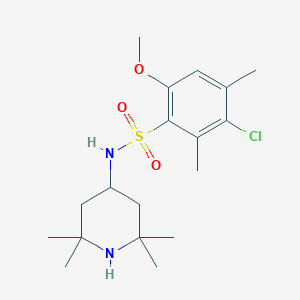
![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)


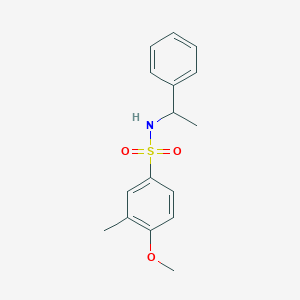
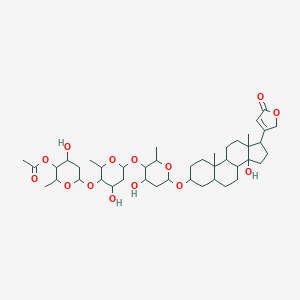
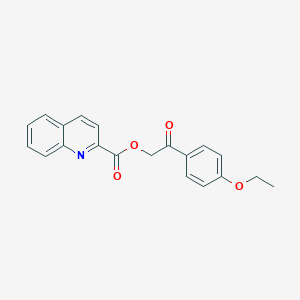
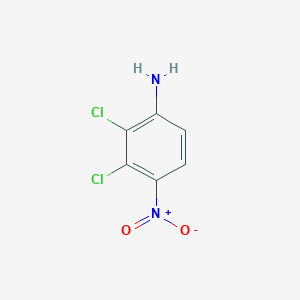


![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)
